1-(3,4-DICHLOROPHENYL)-4-OXOCYCLOHEXANECARBOXYLIc acid 1-(3,4-DICHLOROPHENYL)-4-OXOCYCLOHEXANECARBOXYLIc acid
Brand Name: Vulcanchem
CAS No.: 773101-05-6
VCID: VC3954613
InChI: InChI=1S/C13H12Cl2O3/c14-10-2-1-8(7-11(10)15)13(12(17)18)5-3-9(16)4-6-13/h1-2,7H,3-6H2,(H,17,18)
SMILES: C1CC(CCC1=O)(C2=CC(=C(C=C2)Cl)Cl)C(=O)O
Molecular Formula: C13H12Cl2O3
Molecular Weight: 287.13 g/mol

1-(3,4-DICHLOROPHENYL)-4-OXOCYCLOHEXANECARBOXYLIc acid

CAS No.: 773101-05-6

Cat. No.: VC3954613

Molecular Formula: C13H12Cl2O3

Molecular Weight: 287.13 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-DICHLOROPHENYL)-4-OXOCYCLOHEXANECARBOXYLIc acid - 773101-05-6

Specification

CAS No. 773101-05-6
Molecular Formula C13H12Cl2O3
Molecular Weight 287.13 g/mol
IUPAC Name 1-(3,4-dichlorophenyl)-4-oxocyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C13H12Cl2O3/c14-10-2-1-8(7-11(10)15)13(12(17)18)5-3-9(16)4-6-13/h1-2,7H,3-6H2,(H,17,18)
Standard InChI Key DBDIMKGSZUQUSV-UHFFFAOYSA-N
SMILES C1CC(CCC1=O)(C2=CC(=C(C=C2)Cl)Cl)C(=O)O
Canonical SMILES C1CC(CCC1=O)(C2=CC(=C(C=C2)Cl)Cl)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure combines a cyclohexane backbone with three distinct functional groups:

  • A 3,4-dichlorophenyl ring attached at the 1-position, introducing aromaticity and electron-withdrawing chlorine atoms.

  • A ketone group at the 4-position, contributing to its reactivity in oxidation and reduction reactions.

  • A carboxylic acid group at the 1-position, enabling salt formation and hydrogen bonding .

The spatial arrangement of these groups is critical to its physicochemical behavior. XLogP3 values of 2.7 suggest moderate lipophilicity, favoring membrane permeability in biological systems .

Table 1: Key Identifiers and Molecular Data

PropertyValueSource
CAS Number773101-05-6
IUPAC Name1-(3,4-Dichlorophenyl)-4-oxocyclohexane-1-carboxylic acid
Molecular FormulaC13H12Cl2O3\text{C}_{13}\text{H}_{12}\text{Cl}_2\text{O}_3
Molecular Weight287.13 g/mol
SMILES NotationO=C(O)C1(CC(CC1=O)C2=CC(=C(Cl)C=C2)Cl)
Topological Polar Surface Area54.4 Ų

Physicochemical Properties

Table 2: Physical and Chemical Properties

PropertyValue/DescriptionSource
Physical StateSolid (at 20°C)
Melting PointNot reported
Boiling PointNot reported
StabilityStable under refrigeration
LogP (XLogP3)2.7

Applications in Pharmaceutical Research

Drug Intermediate Utility

The compound serves as a precursor in synthesizing more complex molecules. For example:

  • Heterocyclic Derivatives: Reacting the ketone group with hydrazines forms pyrazoline rings, a common motif in anticancer agents .

  • Salt Formation: The carboxylic acid group enables salt formation with amines, improving solubility for intravenous delivery .

Future Research Directions

  • Pharmacological Profiling: Systematic evaluation of antimicrobial, anticancer, and anti-inflammatory activity.

  • Degradation Studies: Investigating microbial and photolytic breakdown products.

  • Synthetic Optimization: Developing greener catalysts and higher-yield routes.

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